8-Methyladenosine (8mA) is a modified purine nucleoside. [, , , , , , , , , , , , , , , , , , , , , , ] It is a naturally occurring derivative of adenosine, distinguished by the presence of a methyl group at the 8-position of the adenine ring. [, , , , , , , , , , , , , , , , , , , , , , ]
Source: 8-Methyladenosine is found in various RNA species, including tRNA, rRNA, and mRNA. [, , , ] It was first identified as a modification in bacterial rRNA. []
Classification: 8-Methyladenosine belongs to the class of modified nucleosides and is specifically an example of an alkylated nucleoside due to the presence of the methyl group. [, , , , , , , , , , , , , , , , , , , , , , ]
Role in Scientific Research: 8-Methyladenosine is a subject of significant interest in scientific research due to its diverse biological roles and potential applications in biotechnology and medicine. Research areas where 8mA is studied include:* RNA Modification: Understanding the enzymes and pathways involved in 8mA installation and removal. [, , , ]* Antibiotic Resistance: Elucidating the role of 8mA in conferring antibiotic resistance in certain bacteria. [, ]* Gene Regulation: Investigating the impact of 8mA on RNA stability, translation, and its potential role in various cellular processes. [, , , ]* Structural Biology: Studying the influence of 8mA on RNA structure and its interactions with proteins and other molecules. [, , , , , , ]
8-Methyladenosine is primarily found in various RNA molecules, including messenger RNA and transfer RNA. It is classified as a nucleoside and a methylated derivative of adenosine, which is one of the four primary nucleosides that make up RNA. This compound can be synthesized endogenously in cells or obtained from dietary sources, such as certain types of fish and meats.
The synthesis of 8-Methyladenosine can be achieved through several methods:
The chemical synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and purify the final product.
The molecular formula for 8-Methyladenosine is . The structure features:
8-Methyladenosine participates in various chemical reactions typical for nucleosides:
These reactions are often studied using spectroscopic methods (NMR, UV-Vis) and chromatographic techniques to analyze reaction products and kinetics.
The primary mechanism of action for 8-Methyladenosine involves its role as a regulatory element in RNA metabolism. The presence of this modification affects:
Studies have shown that 8-methylation can alter the secondary structure of RNA, impacting its interaction with proteins involved in splicing and translation.
Research indicates that modifications like 8-methylation play critical roles in cellular signaling pathways and stress responses.
8-Methyladenosine (m⁸A) was first identified as a novel RNA modification in 2009 through advanced mass spectrometry techniques applied to Escherichia coli 23S rRNA. Researchers discovered that the Cfr methyltransferase catalyzes the formation of m⁸A at position A2503, conferring combined resistance to five classes of antibiotics targeting the peptidyl transferase center. This modification was distinguished from other adenosine methylations (such as m²A and m⁶A) through comparative fragmentation patterns and synthetic nucleoside standards, confirming its unique structure where the methyl group occupies the C8 position of the adenine ring [1]. Historically, m⁸A was overlooked due to technical limitations in detecting isobaric nucleosides. The development of nano-liquid chromatography electrospray ionization tandem mass spectrometry (nano-LC-ESI-MSⁿ) enabled its identification by resolving co-eluting nucleosides like m²A and m⁸A via porous graphitized carbon chromatography, revealing distinct retention times and fragmentation signatures [1].
m⁸A exhibits a complex evolutionary trajectory rooted in prokaryotic defense mechanisms. The Cfr methyltransferase, responsible for m⁸A formation, belongs to the radical S-adenosylmethionine (SAM) superfamily. This enzyme shares homology with RlmN methyltransferases, suggesting an evolutionary link between DNA and RNA modification systems [7]. While initially characterized in bacteria, m⁸A-associated proteins show conserved domains across eukaryotes:
Phylogenetic analyses reveal that RNA m⁸A methyltransferases evolved from class α and β prokaryotic DNA methyltransferases originating from restriction-modification (R-M) systems. The conservation of the catalytic CxxxCxxC motif in these enzymes across domains underscores functional conservation in nucleotide methylation [7].
Table 1: Detection Methods for m⁸A
Technique | Principle | Resolution | Limitations |
---|---|---|---|
Nano-LC-ESI-MSⁿ | Fragmentation pattern comparison | Nucleoside-level | Requires synthetic standards |
Porous Graphitized Carbon Chromatography | Hydrophilic interaction separation | Distinguishes isobaric nucleosides | Low throughput |
Radical SAM Mutagenesis | Cysteine motif disruption | Functional validation | Indirect detection |
SMRT Sequencing | Altered polymerase kinetics | Single-molecule | Indirect inference |
m⁸A serves as a critical epitranscriptomic regulator with distinct impacts on RNA structure and function:
Table 2: Biological Functions of m⁸A Across Organisms
Organism | Location | Function | Regulatory Protein |
---|---|---|---|
E. coli | 23S rRNA A2503 | Antibiotic resistance | Cfr methyltransferase |
Homo sapiens | mRNA (hypothesized) | Transcript stability | Undefined readers |
Synthetic oligonucleotides | Quadruplex structures | Stability enhancement | N/A |
Drosophila melanogaster | Genomic DNA | Developmental regulation | DNA methyltransferases |
The radical-based methylation mechanism of m⁸A formation enables dynamic responses to environmental stressors. In pathogenic bacteria, this modification provides a selective advantage under antibiotic pressure, while in eukaryotes, it may fine-tune metabolic or developmental pathways [1] [7]. Ongoing research aims to map m⁸A transcriptome-wide using novel sequencing technologies like nanopore-based direct RNA sequencing, which detects nucleotide modifications through electrical signal deviations [10].
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